2-(2,6-Dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound belonging to the class of acetamides. [] It is a structural analogue of lidocaine, a widely used local anesthetic. [] This compound has garnered interest in scientific research due to its potential as a type I antiarrhythmic agent. [] It is characterized by the incorporation of the amine function of lidocaine into a morpholine ring, and preliminary studies suggest promising antiarrhythmic activity. []
One method for synthesizing 2-(2,6-Dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide involves reacting 2,6-dimethylaniline with chloroacetyl chloride to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide. [] This intermediate is then reacted with hexahydroazepine to obtain the desired compound. []
The crystal structure of 2-(2,6-Dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been studied in both its free base and hydrochloride forms. [] Both forms crystallize in the P212121 space group with four molecules per unit cell (Z=4). [] The substitution at the α-carbon and the incorporation of the amine nitrogen into the morpholine ring significantly alter the conformational preferences around the Cα-C(O) and Cα-N(ring) bonds compared to lidocaine. [] Notably, the protonated form, which is believed to be the biologically active form, exhibits a gauche orientation of the O+N-H(amine) bond relative to the C=O group. [] This orientation is distinct from other known structures and is thought to be crucial for hydrogen bond formation with potential type I antiarrhythmic receptors. []
The mechanism of action for the potential antiarrhythmic activity of 2-(2,6-Dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide is thought to involve hydrogen bond formation with a putative receptor site specific to type I antiarrhythmic agents. [] The gauche orientation of the O+N-H(amine) bond in relation to the C=O group, observed in the protonated form of the molecule, is believed to be crucial for this interaction. []
The primary application of 2-(2,6-Dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide explored in the provided literature is its potential as a type I antiarrhythmic agent. [, ] This application stems from its structural similarity to lidocaine and its observed conformational changes upon protonation, suggesting a possible interaction with specific receptor sites. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8